Doxaminol, also known as doxylamine succinate, is an ethanol antihistamine that exhibits both antihistaminic and cholinolytic properties. It is primarily used as an over-the-counter medication for the treatment of allergies and as a sleep aid due to its sedative effects. Doxaminol is classified under the first-generation antihistamines, which are known for their ability to cross the blood-brain barrier, leading to central nervous system effects such as drowsiness.
Doxaminol is synthesized from doxylamine, which is derived from the reaction of specific precursors in organic chemistry. The compound is commonly found in various pharmaceutical formulations and can be obtained through multiple synthetic routes.
The synthesis of doxylamine succinate can be achieved through various methods, including:
For example, one method involves mixing doxylamine with succinic acid in acetone, heating the mixture, and allowing it to cool for crystallization. The final product can be purified through recrystallization to achieve a high yield of pure doxylamine succinate .
Doxaminol has a complex molecular structure characterized by the following features:
The melting point of doxylamine succinate is reported to be between 101 °C and 103 °C . Nuclear Magnetic Resonance (NMR) spectroscopy data indicates specific chemical shifts that help confirm its structure.
Doxaminol undergoes various chemical reactions, including:
The synthesis reactions often involve controlling temperature and pressure conditions to optimize yields and purity. For instance, during the synthesis involving doxylamine and succinic acid, careful monitoring of temperature is crucial for achieving desired crystallization .
Doxaminol functions as an antagonist at histamine H1 receptors, which leads to its sedative effects. Upon administration, it crosses the blood-brain barrier and binds to these receptors in the central nervous system, inhibiting the action of endogenous histamines that promote wakefulness.
The binding of doxaminol to H1 receptors prevents histamine from exerting its effects on wakefulness and alertness, thereby inducing sedation and drowsiness. This mechanism is particularly useful in treating insomnia or allergic reactions where sedation is desired.
Relevant data from spectroscopic analyses (such as Infrared Spectroscopy) indicate characteristic functional groups that confirm its identity .
Doxaminol is widely used in various scientific and medical contexts:
Doxylamine is systematically identified according to IUPAC nomenclature as (RS)-N,N-dimethyl-2-[1-phenyl-1-(pyridin-2-yl)ethoxy]ethanamine. This nomenclature precisely defines its core structure consisting of a chiral center with phenyl and pyridyl substituents, connected to a dimethylaminoethoxy moiety. Therapeutically, it is predominantly administered as the succinate salt (doxylamine succinate), with the molecular formula C21H28N2O5 and a molecular weight of 388.46 g/mol. This salt form enhances the compound's aqueous solubility and stability profile, making it suitable for oral dosage formulations [1] [4].
Table 1: Fundamental Chemical Identifiers of Doxylamine
Property | Value |
---|---|
IUPAC Name | (RS)-N,N-dimethyl-2-[1-phenyl-1-(pyridin-2-yl)ethoxy]ethanamine |
CAS Registry Number | 469-21-6 (base); 562-10-7 (succinate) |
Molecular Formula (Base) | C17H22N2O |
Molecular Weight (Base) | 270.37 g/mol |
Molecular Formula (Salt) | C21H28N2O5 |
Molecular Weight (Salt) | 388.46 g/mol |
Structure Type | Ethanolamine-class antihistamine with ether linkage |
The molecular architecture features a tertiary amine center, a phenyl ring, and a pyridine heterocycle, creating an extensively conjugated system that facilitates penetration across the blood-brain barrier. This structural characteristic underpins its potent sedative effects. Doxylamine functions pharmacologically as an inverse agonist at histamine H1 receptors (Ki ≈ 4-10 nM), effectively suppressing constitutive receptor signaling. Additionally, it exhibits potent antagonism at muscarinic acetylcholine receptors (M1-M5 subtypes), contributing significantly to both its therapeutic effects and side effect profile. The compound undergoes extensive hepatic metabolism primarily via CYP2D6, CYP1A2, and CYP2C9 isoenzymes, resulting in N-dealkylation and pyridyl ring hydroxylation metabolites that undergo urinary excretion [1] [2] [4].
The historical trajectory of doxylamine spans significant therapeutic applications and regulatory challenges. First synthesized in 1948, it received initial FDA approval in 1949 as an antihistamine. Its development coincided with the emergence of first-generation H1 antagonists that dominated allergy and sedation therapeutics before the advent of non-sedating alternatives. A pivotal development occurred in 1956 when doxylamine was combined with pyridoxine (vitamin B6) in the formulation Bendectin, which became the first prescription medication specifically indicated for nausea and vomiting during pregnancy [1] [9].
Table 2: Key Regulatory and Historical Milestones for Doxylamine
Year | Milestone Event |
---|---|
1948 | Initial synthesis and characterization |
1949 | FDA approval as antihistamine |
1956 | Introduction of Bendectin (doxylamine/pyridoxine) for pregnancy nausea |
1978-1983 | Litigation alleging teratogenicity leads to voluntary market withdrawal of Bendectin |
1985 | FDA reaffirms safety based on epidemiological evidence |
1992 | OTC monograph establishment for sleep aids including doxylamine |
2013 | FDA reapproval of doxylamine/pyridoxine combination (Diclegis) for pregnancy nausea |
2015 | ACOG endorsement as first-line pharmacotherapy for nausea/vomiting of pregnancy |
The period between 1978-1983 witnessed litigation-driven market withdrawal of Bendectin following allegations of teratogenicity, despite accumulating epidemiological evidence to the contrary. Comprehensive evaluations by regulatory bodies, including a seminal 1985 FDA review, systematically exonerated doxylamine from teratogenic claims, confirming its safety profile during pregnancy. This scientific validation culminated in the 2013 FDA reapproval of the doxylamine/pyridoxine combination under the brand name Diclegis, specifically indicated for nausea and vomiting during pregnancy. Concurrently, regulatory frameworks established through OTC monographs (21 CFR Part 341) solidified doxylamine's status as an approved sleep aid, permitting its inclusion in numerous OTC formulations for insomnia [1] [3] [6].
Doxylamine occupies a distinctive position within the antihistamine therapeutic classification as a first-generation ethanolamine derivative. This categorization reflects its structural similarity to compounds such as diphenhydramine and clemastine, sharing the key features of a two-carbon chain linking oxygen and nitrogen atoms. Therapeutically, first-generation antihistamines are characterized by their ability to readily penetrate the blood-brain barrier, producing substantial central H1 receptor blockade that manifests as sedation—a property deliberately leveraged in sleep medications. Doxylamine exhibits particularly pronounced central activity, ranking among the most potent sedating antihistamines available without prescription, with efficacy studies demonstrating superiority over even some barbiturates for hypnotic indications [1] [7] [8].
Pharmacodynamically, doxylamine demonstrates a receptor interaction profile extending beyond histaminergic pathways. It functions as a high-affinity competitive antagonist at H1 receptors (Ki ≈ 4-10 nM) and exhibits potent binding at muscarinic acetylcholine receptors (M1-M5 subtypes). This dual activity underpins its therapeutic applications but also contributes to characteristic anticholinergic side effects. Notably, doxylamine displays minimal interaction with other aminergic systems including serotonin (5-HT2A, 5-HT2C), adrenergic (α1B), and dopaminergic receptors, distinguishing it from psychotropic agents sometimes used off-label for insomnia [1] [7] [8].
Within therapeutic applications, doxylamine serves dual roles:
Table 3: Pharmacodynamic Profile Comparison of Common Sedating Antihistamines
Parameter | Doxylamine | Diphenhydramine | Doxylamine Succinate/Pyridoxine |
---|---|---|---|
H1 Receptor Ki (nM) | 4-10 | 10-25 | Identical to doxylamine |
Muscarinic Receptor Activity | High antagonism | Moderate antagonism | Identical to doxylamine |
Half-Life (hours) | 10-12 | 4-8 | Doxylamine: 10-12; Pyridoxine: 0.4 |
Pregnancy Category | B (solo) | B (solo) | A (combination) |
FDA-Approved Indications | Insomnia, cold symptoms | Insomnia, allergies | Nausea/vomiting of pregnancy |
This comprehensive profile positions doxylamine as a uniquely versatile agent within first-generation antihistamines, with established roles in both sleep medicine and obstetric pharmacotherapy supported by extensive clinical experience and regulatory endorsement [1] [4] [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7